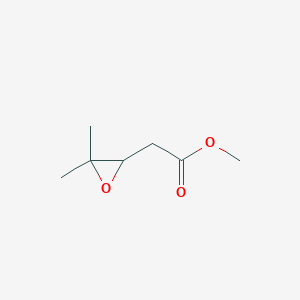
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ipratropium beinhaltet die Reaktion von Tropasäure mit Isopropylbromid in Gegenwart einer Base, gefolgt von einer Quaternisierung mit Methylbromid. Die Reaktionsbedingungen umfassen typischerweise:
Temperatur: Moderate Temperaturen (um 50-70 °C)
Lösungsmittel: Organische Lösungsmittel wie Dichlormethan oder Chloroform
Katalysator/Base: Tertiäre Amine wie Triethylamin
Industrielle Produktionsmethoden
Die industrielle Produktion von Ipratropium folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Batch- oder kontinuierliche Verarbeitung: Abhängig vom Produktionsumfang
Reinigung: Kristallisation oder Umkristallisation, um hochreines Ipratropium zu erhalten
Qualitätskontrolle: Sicherung, dass das Endprodukt durch strenge Tests pharmazeutische Standards erfüllt
Eigenschaften
CAS-Nummer |
124818-71-9 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl 2-(3,3-dimethyloxiran-2-yl)acetate |
InChI |
InChI=1S/C7H12O3/c1-7(2)5(10-7)4-6(8)9-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
VGHVOVPUGNBRHK-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC(=O)OC)C |
Kanonische SMILES |
CC1(C(O1)CC(=O)OC)C |
Synonyme |
Oxiraneacetic acid, 3,3-dimethyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Itrop involves the reaction of tropic acid with isopropyl bromide in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions typically include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst/Base: Tertiary amines like triethylamine
Industrial Production Methods
Industrial production of Itrop follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production
Purification: Crystallization or recrystallization to obtain high-purity Itrop
Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ipratropium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Ipratropium kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Ipratropium in seine entsprechenden Alkoholabkömmlinge umwandeln.
Substitution: Ipratropium kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Bromid-Stelle.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Natriumazid oder Thiolate können eingesetzt werden.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von Aziden oder Thiolderivaten.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Ipratropium übt seine Wirkung aus, indem es als Antagonist des muskarinischen Acetylcholinrezeptors wirkt. Diese Hemmung führt zur Relaxation der glatten Bronchialmuskulatur, was zu einer Bronchodilatation führt. Die wichtigsten molekularen Ziele sind die M1-, M2- und M3-Muskarinrezeptoren, wobei die folgenden Pfade beteiligt sind:
Hemmung des parasympathischen Nervensystems: Reduziert Bronchokonstriktion und Schleimsekretion.
Aktivierung des cAMP-Weges: Führt zu einer Entspannung der glatten Muskulatur und Bronchodilatation
Wirkmechanismus
Itrop exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor. This inhibition leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The primary molecular targets are the M1, M2, and M3 muscarinic receptors, with the following pathways involved:
Inhibition of Parasympathetic Nervous System: Reduces bronchoconstriction and mucus secretion.
Activation of cAMP Pathway: Leads to smooth muscle relaxation and bronchodilation
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Atropin: Ein weiteres Anticholinergikum mit ähnlichen bronchodilatierenden Wirkungen, aber unterschiedlicher Pharmakokinetik.
Tiotropium: Ein lang wirkender muskarinischer Antagonist, der zur Behandlung von COPD eingesetzt wird.
Glycopyrronium: Ein Anticholinergikum mit Anwendungen bei Atemwegs- und Magen-Darm-Erkrankungen.
Einzigartigkeit von Ipratropium
Kurz wirksam: Ipratropium ist ein kurz wirkender Bronchodilatator, der es für die Linderung akuter Symptome geeignet macht.
Inhalationsweg: Wird hauptsächlich durch Inhalation verabreicht, wodurch lokale Wirkungen mit minimaler systemischer Absorption erzielt werden.
Sicherheitsprofil: Ipratropium hat ein gut etabliertes Sicherheitsprofil mit weniger systemischen Nebenwirkungen im Vergleich zu anderen Anticholinergika .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


